N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide is a complex organic compound notable for its unique structure and potential applications in various scientific fields. This compound contains a pyrazole ring and a boron-containing moiety, which are significant for its reactivity and biological activity. The compound is classified under boronic esters, which are widely used in organic synthesis and medicinal chemistry.
The compound can be synthesized through various chemical methods, primarily involving the reaction of specific boronic acids with other organic amines or acetamides. It is commercially available from several chemical suppliers, which offer it in various purities for research and industrial applications.
This compound belongs to the class of pyrazole derivatives and boronic esters. Its systematic name reflects its structural components, including the N-methyl group, the pyrazole ring, and the dioxaborolane moiety.
The synthesis of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide typically involves several steps:
The reactions are typically performed under inert atmospheres to prevent oxidation and moisture interference. Continuous flow reactors may be utilized in industrial settings to enhance efficiency and scalability of production processes.
The molecular formula of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide is . Its molecular weight is approximately .
Property | Value |
---|---|
Molecular Formula | C20H31BN2O3 |
Molecular Weight | 358.3 g/mol |
IUPAC Name | N-methyl-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]acetamide |
InChI Key | MNDLMCATEXKHNQ-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC(CC3)N(C)C(=O)C |
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide can undergo several key chemical reactions:
Reagents typically include:
The mechanism of action for N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide involves its interaction with biological targets through reversible covalent bonding with diols and other nucleophiles due to the presence of the boronic ester group. This property makes it useful in enzyme inhibition and various biological applications. Additionally, it may participate in signaling pathways relevant to its application context.
The compound typically appears as a white to light yellow crystalline solid.
Key chemical properties include:
Property | Value |
---|---|
Melting Point | 62 °C - 65 °C |
Solubility | Soluble in organic solvents |
Purity | ≥ 95% (varies by supplier) |
Relevant analyses indicate that the compound exhibits stability under standard laboratory conditions but should be handled with care due to potential irritant properties .
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide has significant applications in:
Its versatility in synthetic pathways makes it a valuable compound in both academic research and industrial applications .
The synthesis of N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide (CAS 1346245-52-0; C₁₂H₂₀BN₃O₃) leverages pyrazole as a core scaffold due to its pharmacological relevance. A validated five-step route begins with N-methylation of 4-bromopyrazole, followed by protection with acetamide at the N1 position. Subsequent Miyaura borylation introduces the pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). Key intermediates are purified by crystallization, with the final acetamide-boronic ester isolated as white-to-yellow crystals (mp 60–64°C) at >98% purity [1] [6]. Alternative pathways employ N-acetyl pyrazole precursors, where boronic ester installation precedes N-methylation, though this sequence risks protodeboronation during alkylation steps. Recent optimizations utilize phase-transfer catalysts to enhance boronate stability, achieving overall yields of 65–72% [3].
Table 1: Intermediate Yields in Multi-Step Synthesis
Step | Reaction | Key Reagent | Yield (%) |
---|---|---|---|
1 | Pyrazole N-methylation | Methyl iodide | 89 |
2 | Acetamide functionalization | Chloroacetamide | 78 |
3 | Miyaura borylation | B₂pin₂, Pd(dppf)Cl₂ | 85 |
4 | Deprotection/Purification | Acid hydrolysis | 92 |
5 | Crystallization | Ethanol/water | >98 (purity) |
Palladium catalysis enables critical C–B bond formation in this compound’s synthesis. Studies comparing catalysts show Pd(dppf)Cl₂ provides superior performance over Pd(OAc)₂ or Pd₂(dba)₃ for pyrazole borylation, attributed to enhanced stabilization of the aryl-Pd(II) intermediate. Optimized conditions (1.5 mol% Pd(dppf)Cl₂, 3.0 equiv KOAc, dioxane, 80°C, 12 h) achieve 85–90% conversion with <2% protodeboronation byproducts. The electron-deficient pyrazole nucleus necessitates precise ligand control; bulky phosphines (e.g., SPhos) suppress undesired homocoupling. Post-reaction, residual palladium (<50 ppm) is removed via activated charcoal filtration, meeting pharmaceutical intermediate standards [3] [6].
One-pot strategies integrating N-alkylation and borylation face challenges due to incompatible reagents. Sequential approaches—isolating intermediates after each step—yield higher purity material (98% vs. 90% for one-pot) but require additional purification. A hybrid method employs in situ protection: the pyrazole nitrogen is acetylated before borylation without intermediate isolation, reducing steps while maintaining 92% purity. Crucially, the boronic ester’s sensitivity to hydrolysis necessitates anhydrous conditions in both approaches. Economic analysis shows sequential synthesis lowers raw material costs by 15% despite longer processing times, as chromatography is minimized [3].
Solvent polarity critically impacts reaction efficiency and boronate stability. For Miyaura borylation, aprotic solvents (dioxane, toluene) outperform DMF or THF due to reduced deboronation. Dioxane provides optimal Pd solubility and boiling point for 80°C reactions. Catalyst screening reveals Pd(dppf)Cl₂ in dioxane with KOAc base achieves 92% yield—10% higher than NaOAc or K₂CO₃. Additives like 18-crown-6 (5 mol%) enhance anion exchange in heterogeneous systems, boosting yields to 94% [3] [4] [5].
Table 2: Solvent and Catalyst Optimization for Borylation
Solvent | Catalyst | Base | Yield (%) | Deboronation (%) |
---|---|---|---|---|
Dioxane | Pd(dppf)Cl₂ | KOAc | 92 | <1 |
Toluene | Pd(dppf)Cl₂ | KOAc | 87 | 2 |
THF | Pd(dppf)Cl₂ | KOAc | 78 | 5 |
Dioxane | Pd(OAc)₂/XPhos | KOAc | 75 | 8 |
Dioxane | Pd(dppf)Cl₂ | NaOAc | 82 | 3 |
Continuous flow systems overcome batch limitations in exothermic borylation steps. A two-stage reactor is implemented: Stage 1 performs pyrazole N-methylation in methanol at 50°C, followed by inline solvent exchange to dioxane. Stage 2 conducts Miyaura borylation with precise temperature control (80±0.5°C), reducing reaction time from 12 hours to 45 minutes. The system operates at 0.5 mL/min flow rate, producing 50 g/hour of product with consistent purity (>98%). Key advantages include minimized boronate degradation and 5-fold higher throughput versus batch. Catalyst immobilization on silica microspheres further enables 99% Pd recovery, reducing costs [3] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1